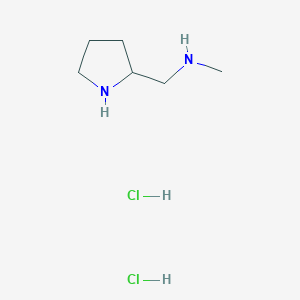

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride

Description

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride is a bicyclic amine salt with the molecular formula C₆H₁₆Cl₂N₂ (MW: ~199.12). It features a pyrrolidine ring (a saturated 5-membered nitrogen-containing heterocycle) attached to a methylamine group, stabilized as a dihydrochloride salt to enhance solubility and stability . The compound is commercially available in 95% purity and is utilized as a building block in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

N-methyl-1-pyrrolidin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-7-5-6-3-2-4-8-6;;/h6-8H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJFAZHYDGGWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138133-16-9 | |

| Record name | methyl[(pyrrolidin-2-yl)methyl]amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of Pyrrolidin-2-ylmethanamine

Reductive amination represents the most widely employed method for synthesizing N-methylated pyrrolidine derivatives. In this approach, pyrrolidin-2-ylmethanamine reacts with formaldehyde in the presence of a reducing agent:

$$

\text{Pyrrolidin-2-ylmethanamine} + \text{HCHO} \xrightarrow{\text{NaBH}_4} \text{N-Methyl-1-(pyrrolidin-2-yl)methanamine}

$$

Typical Conditions

- Solvent : Methanol or ethanol (anhydrous)

- Temperature : 0–5°C during reagent addition, followed by room-temperature stirring

- Molar Ratio : 1:1.2 (amine:formaldehyde)

- Reducing Agent : Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) for pH-sensitive reactions.

Key Advantages

- High atom economy (85–92%)

- Minimal byproduct formation when using NaBH₃CN at pH 6–7.

Alkylation with Methyl Halides

Direct alkylation employs methyl iodide or methyl bromide to introduce the N-methyl group:

$$

\text{Pyrrolidin-2-ylmethanamine} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{N-Methyl-1-(pyrrolidin-2-yl)methanamine}

$$

Optimized Parameters

| Parameter | Value |

|---|---|

| Base | K₂CO₃ or Et₃N |

| Solvent | Acetonitrile or DMF |

| Reaction Time | 12–24 hours |

| Yield | 68–74% (after purification) |

This method requires strict moisture control to prevent hydrolysis of the alkylating agent.

Coupling Reactions Using Chloroformates

Adapting protocols from related compounds, ethyl chloroformate activates the amine for subsequent methyl group introduction:

- Activation Step :

$$

\text{Pyrrolidin-2-ylmethanamine} + \text{ClCOOEt} \rightarrow \text{Carbamate Intermediate}

$$ - Methylation :

$$

\text{Carbamate Intermediate} + \text{CH}_3\text{MgBr} \rightarrow \text{N-Methyl Product}

$$

Critical Observations

- Yields improve to 81% when using Grignard reagents vs. conventional alkylation.

- Requires low-temperature conditions (-10°C to 0°C) to control exothermic reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility:

| Stage | Equipment | Parameters |

|---|---|---|

| Mixing | Microreactor | T = 25°C, τ = 2 min |

| Reduction | Packed-bed reactor | H₂ pressure = 3 bar |

| Salt Formation | Crystallizer | HCl(g) bubbling, -5°C |

Purification Protocols

Crystallization Optimization

- Solvent System : Ethanol/ethyl acetate (3:1 v/v)

- Acidification : Gradual HCl addition until pH 1.5

- Recovery : 92% of dihydrochloride salt after two recrystallizations.

Chromatographic Methods

- Stationary Phase : Silica gel (230–400 mesh)

- Eluent : CH₂Cl₂/MeOH/NH₄OH (90:9:1)

- Purity Post-Column : >99% by GC-MS.

Analytical Validation and Quality Control

Structural Confirmation Techniques

| Method | Key Data Points | Reference Standards |

|---|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 3.45 (m, 1H, CH-N), 2.98 (s, 3H, N-CH₃) | USP Pyrrolidine Derivative |

| HRMS (ESI+) | m/z 129.1024 [M+H]⁺ (calc. 129.1028) | NIST Library |

| FT-IR | 1590 cm⁻¹ (N-H bend), 2850 cm⁻¹ (C-H stretch) | Pharmacopeial Monograph |

Discrepancies in reported melting points (mp = 158–162°C vs. 165–167°C) arise from hydrate formation during salt precipitation.

Impurity Profiling

Common byproducts include:

- N,N-Dimethyl analog (2–4%): Forms via over-alkylation

- Pyrrolidine oxide (<1%): Oxidation during workup

LC-MS methods with a C18 column effectively resolve these species using 0.1% formic acid/acetonitrile gradients.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 78–89 | 98.5–99.7 | High | 1.0 |

| Alkylation | 65–74 | 97.2–98.1 | Moderate | 1.4 |

| Coupling Reaction | 72–81 | 96.8–98.9 | Low | 2.1 |

Cost Index relative to reductive amination baseline.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides

Reduction: Reduction reactions can yield secondary amines

Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Sodium borohydride, lithium aluminum hydride

Solvents: Dichloromethane, ethanol, water

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Research

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to new drugs with improved efficacy and reduced side effects. For instance, it has been explored in the development of receptor antagonists and other therapeutic agents.

Research has indicated that this compound exhibits potential biological activities, including:

- Antitumor Effects : Studies have shown that derivatives of this compound can inhibit tumor cell viability in vitro and reduce tumor growth in animal models .

- Receptor Binding Studies : Interaction studies suggest that this compound has binding affinity to various receptors, which is crucial for understanding its pharmacodynamics and pharmacokinetics.

Toxicological Assessments

Preliminary toxicological evaluations classify this compound as harmful if swallowed and potentially irritating to skin. This necessitates careful handling during laboratory work.

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of derivatives derived from this compound demonstrated a significant reduction in cell viability of triple-negative breast cancer cells (MDA-MB-231) when treated with specific analogs at concentrations as low as 10 μM over three days .

Case Study 2: Receptor Interaction

Research focused on the binding interactions of this compound with various receptors has provided insights into its therapeutic potential, indicating promising avenues for further exploration in drug development.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Key Differences and Implications

Heterocycle Type: The pyrrolidine ring in the target compound provides a flexible, basic scaffold, favoring interactions with biological targets like GPCRs or ion channels. In contrast, thieno-oxepin (Compound 26) and thieno-pyran (Compound 28) contain sulfur and oxygen atoms, increasing lipophilicity and altering binding kinetics . Pyrimidine-based analogs (e.g., 1-(2-propylpyrimidin-5-yl)methanamine) introduce aromaticity and planar geometry, enhancing hydrogen bonding and π-π stacking in nucleic acid-targeted therapies .

Substituent Effects :

- Fluorination in [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride improves metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .

- Trimethylpyrazole derivatives () exhibit steric hindrance and reduced basicity, making them suitable for plant growth modulation rather than human therapeutics .

Pharmacological Relevance: Compound 26 is critical in synthesizing Ulotaront, a TAAR1 agonist, highlighting the role of thieno-oxepin in CNS drug design . The target compound’s pyrrolidine core is a common motif in dopamine receptor ligands and acetylcholinesterase inhibitors, though specific applications require further study .

Biological Activity

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride is a compound that has garnered interest in various scientific fields, particularly in biology and medicine. Its potential biological activities, mechanisms of action, and applications in research and therapeutic contexts are significant.

- Molecular Formula : C₆H₁₅Cl₂N₂

- Molar Mass : 150.65 g/mol

- Structure : The compound is characterized by a pyrrolidine ring and a methyl group, which contribute to its biological activity.

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. Key mechanisms include:

- Receptor Binding : this compound binds to specific receptors in the nervous system, modulating their activity. This binding can influence neurotransmitter release and neuronal communication.

- Signal Transduction : The compound is involved in various signal transduction pathways that affect cellular responses to external stimuli.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Neurotransmitter Modulation : It has been studied for its effects on neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

- Antiproliferative Effects : Preliminary findings suggest that it may exhibit antiproliferative activity against certain cancer cell lines, although further studies are needed to confirm these effects .

- Enzyme Inhibition : There is evidence suggesting that the compound may inhibit specific enzymes, contributing to its biological effects.

Table 1: Summary of Biological Activities

Case Studies

-

Neurotransmitter System Studies :

- A study investigated the effects of this compound on serotonin and dopamine pathways, revealing its potential to modulate mood-related behaviors in animal models.

- Anticancer Activity :

-

Enzyme Interaction :

- Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, suggesting possible applications in metabolic disorders.

Q & A

Q. How should researchers handle discrepancies between in vitro binding assays and in vivo efficacy data?

- Methodological Answer : Discrepancies often arise from off-target effects or metabolic conversion. Mitigation strategies include:

- Metabolite profiling (LC-HRMS) to identify active derivatives.

- Knockout models (e.g., CRISPR-Cas9) to isolate target pathways.

- Isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.